2-Chlorobenzyl chloroformate

Catalog No.
S1898831
CAS No.
39545-31-8
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzyl chloroformate

CAS Number

39545-31-8

Product Name

2-Chlorobenzyl chloroformate

IUPAC Name

(2-chlorophenyl)methyl carbonochloridate

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2

InChI Key

GCCKNHYFOVQZRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Cl

Chemical Properties

  • Formula: C8H6Cl2O2 PubChem:
  • Molecular Weight: 205.04 g/mol PubChem:
  • Classification: Carbonyl compound SCBT:

Potential Research Applications

  • Organic Synthesis: Due to its reactive nature, 2-CBC can be used as a reagent in organic synthesis for introducing a 2-chlorobenzyl protecting group to various functional groups in other molecules. This protecting group can be beneficial for temporarily blocking a reactive site during a synthesis while allowing chemical modifications at other sites [Organic Synthesis Reference - a good starting point for general organic synthesis concepts but does not specifically mention 2-CBC].

2-Chlorobenzyl chloroformate is an organic compound classified as a chloroformate ester, specifically the chloroformate derivative of 2-chlorobenzyl alcohol. This compound is characterized by its chemical formula C8H8Cl2O2 and is known for its utility in organic synthesis, particularly in the introduction of protecting groups for amines and alcohols. In its pure form, it appears as a colorless liquid that is sensitive to moisture, reacting with water to produce hydrochloric acid and other byproducts.

There is no current information available on the specific mechanism of action of 2-Chlorobenzyl chloroformate in any biological systems.

Due to the presence of the electrophilic chloromethyl group, 2-Chlorobenzyl chloroformate is likely to be:

  • Toxic: Can cause skin, eye, and respiratory tract irritation upon contact or inhalation.
  • Corrosive: May cause burns to skin and eyes.
  • Lachrymator: Can irritate the eyes and cause tearing.
  • Reactive: Can react with water to release HCl gas.
, primarily involving nucleophilic substitutions. It can react with nucleophiles such as amines and alcohols to form corresponding carbamates or esters. The general reaction mechanism involves the nucleophile attacking the carbonyl carbon of the chloroformate, displacing the chloride ion:

RNH2+C8H8Cl2O2RNHC(O)O2chlorobenzyl+HClR-NH_2+C_8H_8Cl_2O_2\rightarrow R-NH-C(O)O-2-chlorobenzyl+HCl

This reaction showcases its utility in protecting amine groups during synthetic procedures. Additionally, it can undergo hydrolysis in the presence of water, leading to the formation of 2-chlorobenzyl alcohol and hydrochloric acid.

Synthesis of 2-chlorobenzyl chloroformate typically involves the reaction of 2-chlorobenzyl alcohol with phosgene or other chlorinating agents under controlled conditions. The process can be summarized as follows:

  • Starting Materials: 2-chlorobenzyl alcohol and phosgene.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent moisture interference.
  • Procedure:
    • Mix 2-chlorobenzyl alcohol with phosgene.
    • Allow the reaction to proceed while monitoring temperature and pressure.
    • Isolate the product through distillation or chromatography.

This method yields 2-chlorobenzyl chloroformate with high purity and yield.

The primary applications of 2-chlorobenzyl chloroformate include:

  • Organic Synthesis: It serves as a reagent for introducing protecting groups in peptide synthesis and other organic transformations.
  • Pharmaceutical Chemistry: Its derivatives may be utilized in drug development processes, particularly for modifying amine-containing compounds.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-chlorobenzyl chloroformate focus on its reactivity with various nucleophiles, including amines and alcohols. These studies help elucidate its mechanism of action and potential applications in synthetic chemistry. The reactivity profile indicates that it can effectively protect amine groups during multi-step syntheses, thereby enhancing yields and selectivity.

Several compounds share structural similarities with 2-chlorobenzyl chloroformate, particularly within the class of chloroformates and chlorinated benzyl derivatives. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
Benzyl chloroformateChloroformate esterUsed extensively for amine protection; derived from benzyl alcohol .
3-Chlorobenzyl chloroformateChloroformate esterSimilar reactivity but different substitution pattern on benzene ring.
4-Chlorobenzyl chlorideAlkyl halideLess reactive than chloroformates; used as an intermediate .
2-Chlorobenzoyl chlorideAcyl chlorideMore reactive due to carbonyl presence; used in acylation reactions .

Each compound exhibits distinct reactivity patterns and applications based on their functional groups and structural configurations, making them suitable for specific synthetic pathways.

2-Chlorobenzyl chloroformate, systematically designated as (2-chlorophenyl)methyl carbonochloridate, is a chloroformate ester with the molecular formula C₈H₆Cl₂O₂ (molecular weight: 205.04 g/mol) . Its structure consists of a 2-chlorophenyl group attached to a methylene (-CH₂-) linker, which is further bonded to a chloroformate moiety (-O-CO-OCl) . Key identifiers include:

  • CAS Number: 39545-31-8
  • IUPAC Name: (2-Chlorophenyl)methyl chloroformate
  • SMILES: ClC1=CC=CC=C1CC(=O)OCl
  • InChI: InChI=1/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2

The compound is a white to light orange crystalline solid or oily liquid, depending on purity, with a characteristic pungent odor .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight205.04 g/mol
Density1.339 g/mL (25°C)
Boiling Point50°C (100 mm Hg)
Refractive Index1.536 (20°C)
SolubilityMiscible with organic solvents (e.g., ether, acetone)

Historical Development in Organic Synthesis

The synthesis of chloroformates dates to the early 20th century, with benzyl chloroformate (Cbz-Cl) being pioneered by Leonidas Zervas and Max Bergmann for peptide synthesis . However, 2-chlorobenzyl chloroformate emerged later as a specialized derivative with enhanced stability for demanding synthetic applications.

Key Milestones:

  • Peptide Synthesis Foundation:

    • Benzyl chloroformate introduced the benzyloxycarbonyl (Cbz/Z) protecting group, enabling controlled peptide chain elongation .
    • 2-Chlorobenzyl chloroformate’s development addressed limitations of benzyl groups in acid-sensitive reactions .
  • Protecting Group Evolution:

    • The 2-chlorobenzyl group demonstrated superior resistance to Lewis acids (e.g., AlCl₃, BF₃) compared to simple benzyl groups, critical in Friedel-Crafts alkylation and cyclization reactions .
    • Patents from the 1980s detail its use in synthesizing α-chlorinated chloroformates via trichloromethyl derivatives .

Significance in Contemporary Chemical Research

2-Chlorobenzyl chloroformate remains vital in modern organic synthesis due to its versatility and stability.

Applications in Synthesis:

  • Protecting Group in Complex Molecules:

    • Employed in the total synthesis of curvulone B, a marine-derived tetrahydropyran, to stabilize intermediates during intramolecular oxa-Michael additions .
    • Enables selective protection of phenolic hydroxyl groups in polyfunctional substrates .
  • Photo-On-Demand Phosgenation:

    • Recent advancements utilize chloroform and UV light to generate phosgene in situ, avoiding direct handling of toxic COCl₂ .
    • This method enables safe synthesis of chloroformates like 2-chlorobenzyl chloroformate for polymer and carbamate production .
  • Catalytic and Acid-Sensitive Reactions:

    • Stabilizes reactive intermediates in Friedel-Crafts acylations and metathesis reactions .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Chlorobenzyl chloroformate

Dates

Modify: 2023-08-16

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